molecular formula C8H4F6OS2 B2991640 2,4-Bis[(trifluoromethyl)sulfanyl]phenol CAS No. 923105-19-5

2,4-Bis[(trifluoromethyl)sulfanyl]phenol

Cat. No.: B2991640
CAS No.: 923105-19-5
M. Wt: 294.23
InChI Key: NXKYFYVOGSFZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis[(trifluoromethyl)sulfanyl]phenol (CAS 923105-19-5) is a specialized phenolic compound with a molecular formula of C8H4F6OS2 and a molecular weight of 294.24 g/mol . This chemical features two thioperfluoroalkyl groups attached to the phenol ring, a structure of significant interest in advanced materials science and synthetic chemistry. The strong electron-withdrawing nature and high lipophilicity of the -SCF3 groups can profoundly influence the compound's acidity, solubility, and electronic properties, making it a valuable building block for developing ligands, catalysts, and functional materials . Researchers utilize this compound primarily as a key synthetic intermediate. It is strictly for professional laboratory research applications. Proper handling procedures and safe cold-chain storage conditions are recommended to maintain the integrity of this product . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6OS2/c9-7(10,11)16-4-1-2-5(15)6(3-4)17-8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKYFYVOGSFZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Preparations of 2,4 Bis Trifluoromethyl Sulfanyl Phenol

Established Synthetic Pathways for 2,4-Bis[(trifluoromethyl)sulfanyl]phenol

The primary established route for the synthesis of phenols bearing the trifluoromethylthio group is through electrophilic aromatic substitution. A direct double trifluoromethylthiolation of phenol (B47542) in a single step to achieve the 2,4-disubstituted pattern is challenging due to the directing effects of the hydroxyl group, which favors ortho and para monosubstitution. Therefore, a more strategic, stepwise approach is generally considered. A plausible and established pathway involves the initial synthesis of 4-[(trifluoromethyl)sulfanyl]phenol, followed by a second electrophilic trifluoromethylthiolation at the ortho position.

Reagent Selection and Reaction Conditions for Trifluoromethylthiolation of Phenolic Precursors

The key transformation in this synthetic sequence is the electrophilic trifluoromethylthiolation. A well-documented method for this reaction employs N-(trifluoromethylsulfanyl)aniline (PhNHSCF3) as the electrophilic trifluoromethylthiolating reagent in the presence of a strong acid promoter. nih.govrsc.org

For the synthesis of the intermediate, 4-[(trifluoromethyl)sulfanyl]phenol, phenol is treated with PhNHSCF3 and an acid catalyst. The hydroxyl group of phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. Under controlled conditions, the para-substituted product can be obtained as the major product.

The second and crucial step is the ortho-trifluoromethylthiolation of 4-[(trifluoromethyl)sulfanyl]phenol to yield the final product, this compound. The existing para-SCF3 group is an electron-withdrawing and deactivating group, which makes the second substitution more challenging than the first. However, the hydroxyl group's strong activating and ortho-directing influence can overcome this deactivation to allow for the introduction of the second SCF3 group. The reaction conditions for this step would again involve an electrophilic trifluoromethylthiolating reagent like PhNHSCF3, likely requiring a stronger acid promoter such as triflic acid (TfOH) to enhance the electrophilicity of the reagent. rsc.org

Table 1: Reagents and Conditions for the Synthesis of this compound

StepStarting MaterialReagentPromoterSolventProduct
1PhenolN-(trifluoromethylsulfanyl)aniline (PhNHSCF3)Triflic Acid (TfOH) or Boron Trifluoride Etherate (BF3·OEt2)Dichloromethane (CH2Cl2)4-[(trifluoromethyl)sulfanyl]phenol
24-[(trifluoromethyl)sulfanyl]phenolN-(trifluoromethylsulfanyl)aniline (PhNHSCF3)Triflic Acid (TfOH)Dichloromethane (CH2Cl2)This compound

Optimization Strategies for Reaction Yields and Purity

Optimizing the yield and purity of this compound requires careful control over several reaction parameters.

Choice of Promoter: While both Lewis acids (e.g., BF3·OEt2) and Brønsted acids (e.g., TfOH) can promote the reaction, triflic acid is generally more effective for less reactive substrates, such as the deactivated 4-[(trifluoromethyl)sulfanyl]phenol. rsc.org The concentration of the acid is also critical and needs to be optimized to ensure efficient reaction without leading to side reactions.

Stoichiometry of Reagents: The molar ratio of the phenolic precursor to the trifluoromethylthiolating reagent and the promoter must be carefully adjusted. For the second trifluoromethylthiolation step, an excess of the electrophilic reagent and the promoter may be necessary to drive the reaction to completion due to the deactivated nature of the starting material.

Reaction Temperature and Time: Electrophilic aromatic substitutions are sensitive to temperature. The reactions are typically carried out at room temperature. rsc.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and to quench the reaction upon completion to prevent the formation of byproducts.

Purification: Purification of the final product is essential to remove unreacted starting materials, the aniline (B41778) byproduct, and any regioisomers. Column chromatography is a standard method for isolating the desired 2,4-disubstituted product with high purity.

Emerging Synthetic Approaches and Novel Reagents for Bis(trifluoromethyl)sulfanyl Phenol Construction

While the electrophilic substitution with N-(trifluoromethylsulfanyl)aniline represents an established method, research into more efficient and versatile reagents and catalytic systems is ongoing.

Investigations into Electrophilic Trifluoromethylthiolation of Substituted Phenols

Recent advancements have seen the development of new electrophilic trifluoromethylthiolating reagents that offer potential advantages in terms of reactivity and handling. These include hypervalent iodine reagents and various N-trifluoromethylthiosulfonamides and -imides. nih.gov These reagents can exhibit different reactivity profiles and may offer improved yields or selectivities in the trifluoromethylthiolation of challenging substrates like deactivated phenols. Their application in the synthesis of bis(trifluoromethyl)sulfanylated phenols is an area of active investigation.

Exploration of Transition Metal-Catalyzed Trifluoromethylthiolation

Transition metal catalysis offers a powerful alternative to traditional electrophilic aromatic substitution. nih.gov Methods involving the direct C-H functionalization of arenes are particularly attractive due to their atom economy. nih.gov Palladium, copper, and other transition metals have been employed to catalyze the trifluoromethylthiolation of aromatic C-H bonds. nih.gov

A potential emerging approach for the synthesis of this compound could involve a directed, dual C-H functionalization of a phenol derivative. The hydroxyl group can act as a directing group to guide the catalyst to the ortho positions. While the selective introduction of two SCF3 groups at the 2 and 4 positions via a dual C-H activation strategy on phenol itself would be a significant challenge due to the initial para-selectivity, the development of sophisticated ligand and catalyst systems could make such a transformation feasible in the future. Research in this area is focused on designing catalysts that can overcome the inherent reactivity patterns of the substrates and achieve high regioselectivity in multiple C-H functionalization events.

Comparative Analysis of Synthetic Efficiencies and Scalability Considerations for this compound

A direct comparative study of different synthetic methodologies specifically for this compound is not extensively documented in the literature. However, a qualitative comparison can be made based on the principles of the established and emerging methods.

Table 2: Comparative Analysis of Synthetic Approaches

MethodAdvantagesDisadvantagesScalability
Established Electrophilic Substitution - Well-documented procedures. rsc.org - Readily available starting materials.- Stepwise synthesis required. - Potential for regioisomer formation. - Use of stoichiometric strong acids.Generally scalable, but may require careful optimization of reaction conditions and purification for large-scale production.
Emerging Electrophilic Reagents - Potentially higher reactivity. - Milder reaction conditions in some cases.- Reagent availability and cost may be a concern. - Limited data on bis-substitution of phenols.Dependent on the cost and availability of the specific reagent.
Emerging Transition Metal-Catalyzed C-H Functionalization - High atom economy. - Potential for novel regioselectivity. - Milder reaction conditions.- Catalyst cost and sensitivity. - Challenges in achieving selective bis-functionalization. - Limited examples for this specific transformation.Can be challenging to scale up due to catalyst cost, loading, and turnover numbers. Process optimization is critical.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Bis Trifluoromethyl Sulfanyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei. For 2,4-Bis[(trifluoromethyl)sulfanyl]phenol, ¹H, ¹³C, and ¹⁹F NMR analyses are essential for confirming the substitution pattern on the phenol (B47542) ring and the integrity of the trifluoromethylsulfanyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. Based on the substitution pattern, one would anticipate three signals: a doublet for the proton at position 6, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 3. The hydroxyl proton would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would expect to observe signals for the six aromatic carbons and the carbon of the trifluoromethyl groups. The carbons attached to the electron-withdrawing trifluoromethylsulfanyl groups and the hydroxyl group would be significantly shifted downfield. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct singlets, one for each of the two non-equivalent trifluoromethylsulfanyl groups at positions 2 and 4. The chemical shifts of these signals would be characteristic of the SCF₃ group.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H ~7.5-7.8 d H-3
~7.2-7.4 dd H-5
~7.0-7.2 d H-6
Variable br s OH
¹³C ~155-160 s C-1 (C-OH)
~120-125 q C-2 (C-SCF₃)
~130-135 s C-3
~135-140 q C-4 (C-SCF₃)
~118-122 s C-5
~125-130 s C-6
~128-132 q -SCF₃
¹⁹F ~ -40 to -45 s 2-SCF₃

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

To further confirm the structural assignments and understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, confirming their positions relative to each other on the benzene ring. For instance, cross-peaks would be expected between H-3 and H-5, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals at positions 3, 5, and 6 to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the trifluoromethylsulfanyl groups. For example, correlations would be expected between the fluorine atoms of the SCF₃ groups and the adjacent aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The IR and Raman spectra of phenolic compounds are characterized by several key vibrational modes. researchgate.netnih.govscbt.com The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. nih.gov The C-O stretching vibration is usually observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively. The aromatic ring itself exhibits characteristic stretching vibrations (C=C) in the 1450-1600 cm⁻¹ range. nih.gov

The presence of two strongly electron-withdrawing trifluoromethylsulfanyl groups is expected to have a significant impact on the vibrational frequencies of the phenol ring. These groups can influence the electron density distribution in the ring and the bond strengths of adjacent groups. The C-S and C-F stretching vibrations associated with the SCF₃ groups will introduce new bands in the spectrum. The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The C-S stretching vibration is generally weaker and is found in the 600-800 cm⁻¹ region. The electron-withdrawing nature of the SCF₃ groups may also cause a shift in the O-H and C-O stretching frequencies of the phenolic moiety. Specifically, the increased acidity of the phenolic proton due to the electron-withdrawing substituents might lead to a shift in the O-H stretching band to a lower wavenumber. nih.gov

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H Stretch 3200-3500 Strong, Broad Weak
Aromatic C-H Stretch 3000-3100 Medium Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong Strong
C-F Stretch 1000-1400 Very Strong Medium
C-O Stretch 1200-1300 Strong Medium
Aromatic C-H In-plane Bend 1000-1300 Medium Medium
C-S Stretch 600-800 Medium-Weak Strong

Note: These are predicted values based on group frequencies and the expected influence of substituents. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a clear molecular ion peak (M⁺˙). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Loss of a trifluoromethyl radical (•CF₃) is a common fragmentation pathway for compounds containing this group. Cleavage of the C-S bond could lead to the formation of ions corresponding to the phenolic ring with one or both SCF₃ groups absent. Fragmentation of the aromatic ring itself is also possible, leading to smaller charged fragments. The presence of the hydroxyl group can also influence fragmentation, for example, through the loss of a neutral water molecule or a CO molecule. Analysis of these fragmentation patterns can provide valuable corroborative evidence for the proposed structure.

Table of Compounds Mentioned

Compound Name

Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Structure and Transitions

A thorough analysis of the electronic absorption spectrum of this compound is crucial for understanding its electronic structure and the nature of its electronic transitions. This analysis would typically involve identifying the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values. These parameters provide insights into the energy gaps between molecular orbitals and the probability of the corresponding electronic transitions.

The electronic transitions in a molecule like this compound would primarily involve π → π* and n → π* transitions. The π → π* transitions, usually of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The n → π* transitions, typically of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or sulfur atoms) to a π* antibonding orbital. The presence of the electron-withdrawing trifluoromethylsulfanyl groups at the ortho and para positions is expected to significantly influence the energies of these transitions, likely causing a bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted phenol.

Without experimental UV-Vis data, a precise description of these electronic characteristics remains speculative. A representative data table for such an analysis would ideally include:

Table 1: Hypothetical Electronic Absorption Data for this compound

Absorption Maximum (λmax) (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Solvent Assigned Electronic Transition
Data Not Available Data Not Available Data Not Available Data Not Available

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information about its molecular architecture and conformation in the solid state. This would include the determination of its crystal system, space group, and unit cell dimensions.

Furthermore, crystallographic data would allow for the detailed analysis of intramolecular features such as bond lengths, bond angles, and torsion angles. This would reveal the conformation of the trifluoromethylsulfanyl groups relative to the phenol ring and the planarity of the molecule. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential non-covalent interactions involving the fluorine and sulfur atoms, would also be elucidated. These interactions are fundamental to understanding the packing of the molecules in the crystal lattice.

The lack of a published crystal structure for this compound means that a definitive description of its solid-state conformation is not possible. A standard crystallographic data table would summarize these key findings:

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₄F₆OS₂
Formula Weight 310.24
Crystal System Data Not Available
Space Group Data Not Available
a (Å) Data Not Available
b (Å) Data Not Available
c (Å) Data Not Available
α (°) Data Not Available
β (°) Data Not Available
γ (°) Data Not Available
Volume (ų) Data Not Available
Z Data Not Available

Computational and Theoretical Chemistry Studies of 2,4 Bis Trifluoromethyl Sulfanyl Phenol

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of molecules at the atomic and electronic levels. For a molecule like 2,4-Bis[(trifluoromethyl)sulfanyl]phenol, these methods can provide invaluable insights into its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the ground state geometry of this compound, which corresponds to the most stable arrangement of its atoms. These calculations would typically involve optimizing the molecular structure to find the minimum energy conformation.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the precise orientation of the hydroxyl (-OH) and the two trifluoromethylsulfanyl (-SCF₃) groups relative to the phenol (B47542) ring. It is well-established that electron-withdrawing substituents, such as the -SCF₃ group, can influence the geometry of the benzene ring.

Furthermore, DFT is employed to calculate the energetic properties of the molecule. This includes the total electronic energy, which is a measure of the molecule's stability. From these calculations, other important electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Below is an illustrative table of the kind of data that would be generated from DFT calculations for this compound.

PropertyPredicted Value (Hypothetical)
Total Electronic EnergyValue in Hartrees
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV
Dipole MomentValue in Debye

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results for electronic structure. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain a more precise understanding of its electronic properties.

These high-accuracy calculations are particularly useful for refining the results obtained from DFT and for studying systems where electron correlation effects are significant. They can provide benchmark values for properties such as ionization potential and electron affinity, which are crucial for understanding the molecule's behavior in chemical reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Computational Elucidation of Complex Reaction Mechanisms

For this compound, computational methods can be used to explore various reaction pathways, such as electrophilic aromatic substitution or reactions involving the phenolic hydroxyl group. By modeling the interaction of the molecule with different reactants, it is possible to identify the most likely reaction products and the mechanisms leading to their formation.

This involves locating and characterizing the transition states, which are the high-energy points along the reaction coordinate that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of two different substituents at the 2 and 4 positions of the phenol ring makes the prediction of regioselectivity in chemical transformations a key area of investigation. Computational modeling can predict where a chemical reaction is most likely to occur on the molecule. For example, in an electrophilic substitution reaction, calculations can determine whether the incoming electrophile will preferentially attack at the remaining open positions on the aromatic ring.

This is often achieved by calculating the energies of the different possible intermediates and transition states. The pathway with the lowest activation energy will be the most favored, thus determining the regioselectivity of the reaction.

An example of a data table that could be generated from such a study is presented below, showing hypothetical activation energies for different reaction pathways.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Outcome
Electrophilic attack at C3ValueMinor Product
Electrophilic attack at C5ValueMajor Product
Electrophilic attack at C6ValueMinor Product

Analysis of Substituent Effects on Reactivity, Stability, and Electronic Delocalization

The trifluoromethylsulfanyl (-SCF₃) group is known to be strongly electron-withdrawing. The presence of two such groups on the phenol ring is expected to have a profound effect on the molecule's properties.

Computational analysis can quantify these substituent effects. For instance, by comparing the calculated properties of this compound with those of unsubstituted phenol, it is possible to isolate the impact of the -SCF₃ groups. These effects can be analyzed in terms of inductive and resonance contributions.

The electron-withdrawing nature of the -SCF₃ groups is expected to increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through delocalization of the negative charge. Computational methods can accurately predict the pKa of the phenol, providing a quantitative measure of this effect.

Furthermore, the electronic delocalization within the molecule can be visualized and quantified using various computational tools, such as Natural Bond Orbital (NBO) analysis. This would reveal how the electron density is distributed across the molecule and how the substituents influence the aromaticity of the phenol ring.

Molecular Orbital Theory and Electron Density Analysis for Understanding Reactivity Patterns

The reactivity and electronic properties of this compound are fundamentally governed by the distribution of its electrons in molecular orbitals. Computational and theoretical chemistry provide powerful tools to understand these characteristics through molecular orbital theory and electron density analysis. These methods offer insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

At the heart of understanding a molecule's reactivity from a computational standpoint are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or undergo oxidation. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile or be reduced. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For phenolic compounds, the HOMO is often localized on the phenol ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group and the π-system of the aromatic ring. However, the presence of two strongly electron-withdrawing trifluoromethylsulfanyl (-SCF₃) groups at the ortho and para positions of this compound is expected to significantly influence the electronic landscape. These groups would lower the energy of both the HOMO and LUMO, making the molecule less susceptible to oxidation compared to unsubstituted phenol. The strong inductive and moderate resonance effects of the -SCF₃ groups would delocalize the electron density of the HOMO, potentially drawing it away from the phenolic oxygen and the aromatic ring.

Electron density analysis provides a visual and quantitative description of how electrons are distributed within the molecule. This analysis can reveal regions of high and low electron density, which are indicative of nucleophilic and electrophilic sites, respectively. In this compound, the electron density is expected to be highest around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl groups, due to their high electronegativity. Conversely, the carbon atoms attached to the -SCF₃ groups and the sulfur atoms are likely to be relatively electron-deficient.

Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from electron density calculations. These maps illustrate the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen, making it a primary site for interaction with electrophiles. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The regions around the trifluoromethyl groups would also show a degree of negative potential due to the fluorine atoms, while the aromatic ring's electron density would be significantly polarized by the substituents.

The following table summarizes the key concepts of molecular orbital theory and electron density analysis and their anticipated application to this compound:

Theoretical ConceptDescriptionExpected Influence on this compound
Highest Occupied Molecular Orbital (HOMO) The outermost molecular orbital containing electrons. Its energy level indicates the ability to donate electrons.The energy of the HOMO is expected to be lowered due to the electron-withdrawing -SCF₃ groups, suggesting reduced nucleophilicity compared to phenol.
Lowest Unoccupied Molecular Orbital (LUMO) The innermost molecular orbital without electrons. Its energy level indicates the ability to accept electrons.The energy of the LUMO is also anticipated to be lowered, potentially increasing the molecule's susceptibility to nucleophilic attack at specific sites.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.The precise impact on the gap is complex, but the strong electronic perturbation by the substituents will modulate its value, influencing the molecule's overall stability.
Electron Density Distribution The spatial distribution of electrons within the molecule.High electron density is expected around the oxygen and fluorine atoms. The aromatic ring's electron density will be polarized by the -SCF₃ groups.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface, indicating electron-rich and electron-poor regions.A negative potential is predicted near the phenolic oxygen, while positive potentials are expected on the hydroxyl hydrogen and potentially near the sulfur atoms.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Synthesis of Phenolic Ether and Ester Derivatives of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol

The hydroxyl group of this compound is a primary site for derivatization, allowing for the synthesis of a wide array of phenolic ethers and esters. These reactions leverage the nucleophilicity of the phenoxide ion, formed by treating the phenol (B47542) with a base.

Phenolic Ether Synthesis: A common method for preparing phenolic ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. This method is versatile, allowing for the introduction of various alkyl or benzyl groups, thereby modifying the steric and electronic properties of the parent molecule.

Phenolic Ester Synthesis: Ester derivatives are typically synthesized by reacting this compound with acylating agents like acyl chlorides or carboxylic acid anhydrides in the presence of a base catalyst, such as triethylamine (B128534) or pyridine (B92270). google.com This reaction converts the hydroxyl group into an ester linkage. For instance, reaction with acetyl chloride would yield 2,4-Bis[(trifluoromethyl)sulfanyl]phenyl acetate (B1210297). The use of different acylating agents allows for the introduction of a variety of ester functionalities, which can serve as protecting groups or modulate the biological activity of the compound. libretexts.orgresearchgate.net

Another important class of derivatives is sulfonate esters, formed by reacting the phenol with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. These derivatives are not only stable but also function as excellent leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the scaffold.

Table 1: Representative Derivatization Reactions of the Phenolic Hydroxyl Group
Derivative TypeReagentsProduct Functional Group
Alkyl Ether1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X)-O-R (e.g., -O-CH₃, -O-CH₂Ph)
Silyl EtherSilylating Agent (e.g., TMSCl, TBDMSCl), Base-O-SiR₃ (e.g., -O-Si(CH₃)₃)
Acetate EsterAcetic Anhydride or Acetyl Chloride, Base-O-C(O)CH₃
Benzoate EsterBenzoyl Chloride, Base-O-C(O)Ph
Sulfonate EsterSulfonyl Chloride (e.g., TsCl), Base-O-SO₂R

Introduction of Additional Functional Groups on the Aromatic Ring via Directed Reactions

Beyond modifying the hydroxyl group, the aromatic ring of this compound can be functionalized to introduce additional substituents. A powerful strategy for achieving regioselective substitution is Directed ortho-Metalation (DoM) . wku.eduwikipedia.orguwindsor.ca

In this process, the phenolic hydroxyl group acts as a directed metalation group (DMG). wikipedia.orgbaranlab.org The acidic proton of the phenol is first removed or the hydroxyl group is protected (e.g., as a carbamate (B1207046) or methoxymethyl ether) to prevent interference. cdnsciencepub.com Then, a strong organolithium base, such as n-butyllithium or sec-butyllithium, selectively removes a proton from the position ortho to the directing group due to a coordination effect. uwindsor.cabaranlab.org For this compound, the positions ortho to the hydroxyl group are C3 and C5.

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups with high regioselectivity. cdnsciencepub.com After the reaction, any protecting group on the hydroxyl function can be removed to yield the ortho-substituted phenol derivative. This methodology provides a predictable and efficient route to a diverse range of analogues that would be difficult to access through classical electrophilic aromatic substitution. wku.edunih.gov

Table 2: Examples of Functional Group Introduction via Directed ortho-Metalation
ElectrophileReagent ExampleIntroduced Functional Group
Alkylating AgentMethyl Iodide (CH₃I)Methyl (-CH₃)
Carbonyl CompoundAcetone ((CH₃)₂CO)Hydroxypropyl (-C(OH)(CH₃)₂)
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)
Silyl HalideTrimethylsilyl Chloride ((CH₃)₃SiCl)Silyl (-Si(CH₃)₃)
Halogen SourceIodine (I₂)Iodo (-I)
Sulfur SourceDimethyl Disulfide (CH₃SSCH₃)Methylthio (-SCH₃)
Boronic EsterTrimethyl Borate (B(OCH₃)₃)Boronic Acid (-B(OH)₂)

Development of Libraries of this compound Analogues for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netresearchgate.net These studies rely on the systematic synthesis and evaluation of a collection of related compounds, known as a chemical library. researchgate.netyoutube.com The derivatization strategies outlined previously are ideally suited for constructing a focused library of this compound analogues. nih.gov

A typical SAR campaign involves making discrete modifications at various positions of the lead compound and assessing the impact on a specific biological endpoint. rsc.org For this scaffold, a library could be designed to explore the chemical space around three key regions:

The Phenolic Group (R¹): By synthesizing a series of ethers and esters (as described in 6.1), the influence of steric bulk, hydrogen bonding capacity, and hydrolytic stability can be evaluated.

The Ortho-Positions (R² and R³): Using Directed ortho-Metalation (as described in 6.2), a variety of substituents can be introduced at the C3 and C5 positions to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on activity.

The Sulfanyl (B85325) Linkages: While more synthetically challenging, modifications to the trifluoromethylsulfanyl groups themselves could also be explored.

By methodically synthesizing and testing these analogues, researchers can build a comprehensive understanding of the SAR, identifying the key structural features required for optimal activity and guiding the design of more potent or selective compounds. nih.govsemanticscholar.org

Table 3: Hypothetical Library Design for SAR Studies of this compound
Analogue IDR¹ Modification (at -OH)R² Modification (at C3/C5)SAR Question Addressed
A-01-OH (Parent)-HBaseline Activity
A-02-OCH₃-HEffect of removing H-bond donor
A-03-OC(O)CH₃-HEffect of ester prodrug
A-04-OH-ClEffect of electron-withdrawing group
A-05-OH-CH₃Effect of electron-donating group
A-06-OH-COOHEffect of acidic/polar group
A-07-OCH₃-ClCombined effect of modifications

Stereochemical Control in Derivatization Reactions Involving Chiral Reagents or Catalysts

When derivatization of the this compound scaffold leads to the formation of a new stereocenter, controlling the stereochemical outcome is often critical, as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis provides the tools to selectively produce one desired stereoisomer over others. ethz.ch

This control can be achieved through several strategies:

Chiral Reagents: Using a stoichiometric amount of a chiral reagent can induce asymmetry. For example, if a ketone is introduced onto the aromatic ring, its reduction to a secondary alcohol using a chiral reducing agent (e.g., a CBS catalyst system) can produce one enantiomer of the alcohol in excess.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction before being cleaved. ethz.ch

Chiral Catalysts: This is a highly efficient approach where a small amount of a chiral catalyst directs the reaction to form a specific stereoisomer. mdpi.com Organocatalysis, using chiral molecules like phosphoric acids or amines, and transition-metal catalysis, using metals complexed with chiral ligands, are powerful methods for achieving high enantioselectivity in a variety of transformations. researchgate.netrsc.org

For instance, if an aldehyde group were introduced at the C5 position via DoM, a subsequent enantioselective addition of an organozinc reagent, catalyzed by a chiral amino alcohol, could generate a chiral secondary alcohol with high enantiomeric excess. Such methods are essential for preparing stereochemically pure analogues for advanced biological evaluation. researchgate.netnih.gov

Research Applications of 2,4 Bis Trifluoromethyl Sulfanyl Phenol in Advanced Chemical Sciences

Contributions to Materials Chemistry

The structure of 2,4-Bis[(trifluoromethyl)sulfanyl]phenol makes it an intriguing building block for novel materials. The phenolic group provides a convenient handle for incorporation into polymer backbones or for grafting onto existing polymer chains, while the trifluoromethylsulfanyl (-SCF3) groups are expected to impart unique and desirable properties.

The hydroxyl group of this compound allows it to be readily employed in various polymerization reactions. For instance, it can serve as a monomer in the synthesis of polyesters, polycarbonates, polyethers, and epoxy resins. Its incorporation would introduce the -SCF3 groups as pendant functionalities along the polymer chain.

The presence of two trifluoromethylsulfanyl groups is anticipated to significantly modify the properties of resulting polymers. The -SCF3 group is known for its high lipophilicity and metabolic stability. In the context of polymer science, this translates to enhanced chemical resistance, thermal stability, and potentially low surface energy, leading to hydrophobic and oleophobic surfaces.

Table 1: Potential Polymer Systems Incorporating this compound

Polymer TypeMethod of IncorporationAnticipated Functional Enhancement
PolyethersNucleophilic substitution with dihalidesIncreased thermal stability, chemical inertness
PolyestersEsterification with diacids or diacyl chloridesEnhanced hydrophobicity, potential for liquid crystallinity
PolycarbonatesReaction with phosgene (B1210022) or its derivativesImproved refractive index and thermal properties
Epoxy ResinsRing-opening of epoxidesHigher chemical resistance, lower moisture uptake

The strong electron-withdrawing nature of the trifluoromethylsulfanyl groups can be harnessed to create advanced materials with tunable electronic and optical properties. By strategically incorporating this compound into conjugated polymer systems, it may be possible to modulate the polymer's band gap, affecting its color and conductivity.

Furthermore, the high fluorine content contributed by the two -SCF3 groups can lead to materials with a low refractive index, which are valuable in the development of anti-reflective coatings and optical fibers. The combination of the aromatic ring and the sulfur atoms may also result in polymers with a high refractive index, a desirable property for materials used in lenses and other optical components. The ultimate refractive index would be a balance of these competing influences.

Applications in Catalysis and Organocatalysis

The electronic and structural features of this compound suggest its utility in the design of novel catalytic systems.

The phenolic oxygen of this compound can act as a binding site for metal ions, making it a precursor to a range of ligands for transition metal catalysis. The strong electron-withdrawing effect of the 2,4-bis(trifluoromethyl)sulfanyl substitution would significantly influence the electron density on the metal center, thereby tuning its catalytic activity and selectivity. For example, a metal complex bearing a ligand derived from this phenol (B47542) would likely exhibit enhanced Lewis acidity, which could be beneficial in a variety of organic transformations.

Beyond simple coordination through the oxygen atom, the this compound scaffold could be further functionalized to create more complex multidentate ligands. For instance, functional groups could be introduced at the positions ortho to the hydroxyl group to create bidentate or tridentate ligands. The steric bulk and electronic properties of the trifluoromethylsulfanyl groups would play a crucial role in defining the coordination geometry and, consequently, the catalytic behavior of the resulting metal complexes.

In the realm of organocatalysis, the pronounced acidity of the phenolic proton, enhanced by the two electron-withdrawing -SCF3 groups, could enable its use as a Brønsted acid catalyst in reactions such as esterifications, acetalizations, and Friedel-Crafts reactions.

Exploration in Electrochemistry and Energy Storage Systems

The electrochemical properties of this compound are expected to be influenced by both the phenol and the trifluoromethylsulfanyl moieties, suggesting potential applications in electrochemistry and energy storage.

The phenol group can undergo oxidation to form a phenoxyl radical. The stability and redox potential of this radical would be heavily influenced by the electron-withdrawing -SCF3 groups. This tunable redox behavior could be exploited in the design of redox-flow batteries or as a redox mediator in electrochemical synthesis.

In the context of lithium-ion batteries, highly fluorinated compounds are often investigated as electrolyte additives to improve safety and performance. The high fluorine content and potential electrochemical stability of this compound could make it a candidate for such applications, potentially forming a stable solid-electrolyte interphase (SEI) on the electrode surface.

Table 2: Predicted Electrochemical Properties and Potential Applications

FeaturePredicted PropertyPotential Application
Phenolic MoietyReversible oxidation at a specific potentialRedox-active material in batteries, electrochemical mediator
-SCF3 GroupsHigh electrochemical stability, electron-withdrawingElectrolyte additive for improved stability, tuning of redox potentials
Overall MoleculePotential for electropolymerizationFormation of conductive or insulating polymer films on electrodes

Investigation as Components in Novel Electrolyte Formulations for Energy Devices (drawing parallels with related bis[(trifluoromethyl)sulfonyl]imide compounds)

The development of next-generation energy storage devices, such as lithium-ion batteries, relies heavily on the innovation of electrolyte materials that offer high ionic conductivity, wide electrochemical stability windows, and enhanced safety. In this area, anions based on the bis[(trifluoromethyl)sulfonyl]imide ([N(SO₂CF₃)₂]⁻ or TFSI⁻) structure are cornerstones of modern electrolyte research, used in ionic liquids and as lithium salts (LiTFSI). mdpi.com The success of TFSI-based compounds stems from their key molecular features:

High Charge Delocalization: The two strongly electron-withdrawing trifluoromethylsulfonyl groups delocalize the negative charge on the central nitrogen atom, creating a large, weakly coordinating anion. This facilitates the dissociation of the cation (e.g., Li⁺) and enhances its mobility.

Electrochemical Stability: The strong carbon-fluorine and sulfur-oxygen bonds contribute to high stability against both oxidation and reduction, which is crucial for electrolytes operating at high voltages. researchgate.net

Thermal and Chemical Stability: These compounds are generally very stable, a prerequisite for battery safety and longevity. mdpi.com

The hypothetical application of this compound in electrolytes would likely involve its deprotonated form, the 2,4-bis[(trifluoromethyl)sulfanyl]phenolate anion. Parallels can be drawn between this phenolate (B1203915) and the TFSI anion. The two trifluoromethylsulfanyl (-SCF₃) groups are powerfully electron-withdrawing, which would delocalize the negative charge from the phenolate oxygen into the aromatic ring. This charge delocalization could potentially create a weakly coordinating anion, similar to TFSI, which is a desirable property for promoting high ionic conductivity.

However, significant structural differences would influence its performance. The planar and rigid nature of the phenyl ring in the phenolate contrasts with the conformational flexibility of the TFSI anion. This rigidity could impact ion transport mechanisms and solubility within common electrolyte solvents.

Researchers investigating this compound would likely explore its use as an anion in novel lithium salts, Li[2,4-(CF₃S)₂C₆H₃O], or as a functional additive. The fluorinated nature of the molecule suggests it could contribute to forming a stable solid-electrolyte interphase (SEI) on the anode, a critical factor for battery cycle life. researchgate.net

Studies on Ionic Conductivity and Electrochemical Stability of Related Compositions

While direct experimental data on the ionic conductivity and electrochemical stability of electrolytes containing this compound is not available, the performance of related fluorinated electrolytes provides a benchmark for potential studies.

Ionic Conductivity: The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is a function of charge carrier concentration, charge, and mobility. In electrolytes based on TFSI anions, conductivity is influenced by factors such as viscosity and the degree of ion pairing. For instance, ionic liquids based on the (fluorosulfonyl)(trifluoromethylsulfonyl)amide anion, which is structurally related to TFSI, exhibit conductivities in the range of 3.5-5.0 mS/cm at 20°C. researchgate.net The addition of zwitterions with sulfonyl(trifluoromethanesulfonyl)imide anions to polymer electrolytes has also been shown to significantly influence conductivity. mdpi.com

For a hypothetical electrolyte containing the 2,4-bis[(trifluoromethyl)sulfanyl]phenolate anion, the rigidity of the aromatic ring might lead to different transport properties compared to the flexible TFSI anion. The bulkiness of the phenolate could increase viscosity and decrease ionic mobility. However, if it effectively promotes salt dissociation, it could still yield favorable conductivity. The table below shows typical ionic conductivity values for established TFSI-based systems, which would serve as a comparison point for any future research on phenolate-based analogues.

Electrolyte SystemTemperature (°C)Ionic Conductivity (S/cm)
Polymer Electrolyte (P29) with Lithium Trifluoromethanesulfonimide808.0 x 10⁻⁷
Polymer Electrolyte (P21) with Lithium Trifluoromethanesulfonimide1602.3 x 10⁻⁵
Pyrrolidinium-based Ionic Liquid with (Fluorosulfonyl)(trifluoromethylsulfonyl)amide anion20~3.5 x 10⁻³
Pyrrolidinium-based Ionic Liquid with (Fluorosulfonyl)(trifluoromethylsulfonyl)amide anion + Na[FTA] salt (x=0.4)25~1.0 x 10⁻³

This table presents interactive data based on findings for related compounds to provide a comparative baseline. researchgate.netacs.org

Electrochemical Stability: Electrochemical stability is paramount for high-voltage battery applications. Fluorination of organic molecules is a proven strategy to enhance oxidative stability by lowering the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net The presence of multiple C-F bonds in fluorinated compounds like fluoroethylene carbonate (FEC) leads to greater stability against oxidation. researchgate.net

The two -SCF₃ groups in this compound would be expected to significantly increase the oxidative stability of the corresponding phenolate anion compared to a non-fluorinated phenolate. Studies on the electrochemistry of phenol in TFSI-based ionic liquids show that phenolate oxidation occurs, and the resulting radical can react with the TFSI anion itself. kcl.ac.uk The stability of the 2,4-bis[(trifluoromethyl)sulfanyl]phenolate would need to be assessed to determine its viability. Its electrochemical stability window would be a critical parameter, with the expectation that the electron-withdrawing groups would make it resistant to oxidation, a necessary trait for use in high-voltage cathodes. Zwitterions containing the sulfonyl(trifluoromethanesulfonyl)imide anion have been shown to create electrolytes with stability exceeding 4.5 V vs. Li⁺/Li. mdpi.com Any electrolyte based on this compound would need to meet or exceed such benchmarks to be considered a viable candidate for advanced energy devices.

Future Research Directions and Emerging Paradigms for 2,4 Bis Trifluoromethyl Sulfanyl Phenol

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is creating powerful tools for accelerating the discovery and development of novel molecules like 2,4-Bis[(trifluoromethyl)sulfanyl]phenol. nih.gov Machine learning (ML) models are increasingly being employed to predict molecular properties, design synthetic routes, and optimize reaction conditions, thereby reducing the reliance on time-consuming and resource-intensive empirical methods. nih.govucla.edu

Table 1: Applications of AI/ML in the Development of Fluorinated Phenols
AI/ML Application AreaSpecific TaskPotential Impact on this compound ResearchRelevant Model Types
Compound DesignPrediction of physicochemical properties (LogP, pKa)Design of derivatives with tailored lipophilicity and acidity for applications in drug discovery or materials science. chemrxiv.orgGraph Neural Networks (GNNs), Random Forest (RF), Support Vector Machines (SVM)
Synthesis PredictionRetrosynthetic analysis and pathway suggestionRapid identification of efficient and novel synthetic routes to the target compound and its analogues. nih.govSequence-to-sequence (Seq2Seq) models, Transformer networks
Reaction OptimizationPrediction of reaction yields and optimal conditionsMaximization of synthesis efficiency, reduction of waste, and cost-effective production. acs.orgLinear Regression, Gradient Boosted Trees (e.g., XGBoost)
Generative DesignDe novo design of molecules with desired propertiesDiscovery of novel trifluoromethylsulfanyl phenols with enhanced performance for specific applications. nih.govVariational Autoencoders (VAEs), Generative Adversarial Networks (GANs)

Sustainable Synthesis and Green Chemistry Approaches for Environmentally Conscious Production

The growing emphasis on environmental stewardship is driving a paradigm shift in chemical synthesis toward greener and more sustainable methodologies. numberanalytics.comnumberanalytics.com For organofluorine compounds like this compound, this involves developing processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netnumberanalytics.com

A key focus is the replacement of traditional fluorinating and trifluoromethylthiolating reagents, which can be hazardous, with safer and more environmentally benign alternatives. numberanalytics.comnumberanalytics.com Research is ongoing to develop new reagents that are less toxic, derived from renewable sources, and easier to handle and recycle. numberanalytics.com Moreover, catalytic methods are being prioritized to reduce the stoichiometric use of reagents, thereby minimizing waste and improving the atom economy of synthetic transformations. numberanalytics.com

Emerging technologies such as electrochemical and photochemical synthesis offer promising green alternatives to conventional methods. numberanalytics.comnumberanalytics.com Electrochemical fluorination and trifluoromethylthiolation can proceed under mild conditions without the need for harsh reagents, often powered by renewable electricity. numberanalytics.commdpi.com Similarly, photoredox catalysis utilizes visible light to initiate reactions, providing an energy-efficient pathway for constructing C–S bonds under mild conditions, which is particularly suitable for late-stage functionalization of complex molecules. researchgate.net The adoption of flow chemistry further enhances sustainability by improving reaction efficiency, safety, and scalability compared to traditional batch processes. numberanalytics.com

Table 2: Comparison of Synthesis Approaches for Organofluorine Compounds
ParameterTraditional Synthesis MethodsGreen Chemistry Approaches
ReagentsOften stoichiometric, potentially hazardous (e.g., toxic fluorinating agents).Catalytic, non-toxic, recyclable, or derived from renewable sources. numberanalytics.comnumberanalytics.com
Reaction ConditionsOften require harsh conditions (high temperatures/pressures).Mild conditions (room temperature, atmospheric pressure). numberanalytics.com
Energy SourceConventional heating (fossil fuels).Renewable electricity (electrochemistry), visible light (photochemistry). numberanalytics.comnumberanalytics.com
Waste GenerationHigher, due to stoichiometric reagents and byproducts.Minimized through high atom economy and catalyst recycling. numberanalytics.com
Process TechnologyTypically batch processing.Continuous flow chemistry for improved efficiency and safety. numberanalytics.com

Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. Advanced analytical techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable for gaining detailed mechanistic insights. mdpi.com These methods enable the observation of transient intermediates and the precise measurement of reaction rates, facilitating the development of more efficient and controlled synthetic processes.

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can track the concentration of reactants, intermediates, and products directly in the reaction vessel as the transformation occurs. This provides invaluable kinetic data and helps to elucidate complex reaction pathways, such as those involved in electrophilic or nucleophilic trifluoromethylthiolation. acs.orgnih.gov For instance, monitoring the reaction of a diphenol precursor with a trifluoromethylthiolating agent in real-time can reveal the step-by-step formation of the mono- and di-substituted products and identify potential side reactions.

Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Probe Microscopy (SPM) can provide detailed information about surface and interfacial phenomena, which is particularly relevant for heterogeneous catalysis. mdpi.com These advanced methods allow researchers to visualize catalyst surfaces during a reaction, identifying active sites and understanding deactivation mechanisms. The kinetic and mechanistic data gathered from these sophisticated techniques are crucial for rationally designing better catalysts and optimizing reaction conditions for the synthesis of this compound.

Table 3: Advanced Techniques for Reaction Characterization
TechniqueType of Information ProvidedApplication in Synthesis of this compound
In Situ NMR SpectroscopyReal-time concentration of soluble species, structural identification of intermediates.Kinetic analysis of trifluoromethylthiolation steps, mechanism elucidation. mdpi.com
In Situ FTIR/Raman SpectroscopyMonitoring of functional group changes, identification of reaction intermediates.Tracking the conversion of the phenolic –OH group and the introduction of –SCF3 groups.
Mass SpectrometryDetection of reaction components and intermediates, kinetic profiling.Identifying transient species and confirming product mass during reaction optimization.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state of catalyst surfaces.Studying catalyst-substrate interactions in heterogeneous catalytic synthesis. mdpi.com
Electrochemical Atomic Force Microscopy (EC-AFM)Real-time monitoring of morphological changes at electrode surfaces.Investigating electrode processes during the electrochemical synthesis of the compound. mdpi.com

Cross-Disciplinary Applications in Emerging Technologies and Interfacial Chemistry

The distinct properties conferred by the two –SCF3 groups and the phenolic hydroxyl moiety make this compound a versatile platform for cross-disciplinary applications, particularly in materials science and interfacial chemistry. wikipedia.orgacs.org The high electronegativity and lipophilicity of the –SCF3 group can be harnessed to create materials with unique surface properties, such as fluoropolymers with enhanced chemical resistance and thermal stability, or surfaces that are both oil- and water-repellent. wikipedia.org

A particularly promising area is the use of fluorinated phenols in the construction of self-assembled monolayers (SAMs). brighton.ac.uk The phenolic –OH group can act as a hydrogen bond donor, anchoring the molecule to a substrate, while the fluorinated tails dictate the surface properties of the resulting monolayer. Fluorination has been shown to significantly increase the hydrogen bond donor ability of phenols, leading to more stable and well-ordered two-dimensional crystalline networks. brighton.ac.uk Such organized molecular layers are critical for applications in molecular electronics, biosensors, and anti-fouling coatings.

The unique electronic profile of this compound also suggests potential use in organic electronics. The electron-withdrawing nature of the –SCF3 groups can modulate the electronic properties of the aromatic ring, making it a candidate for incorporation into organic semiconductors or as a modifying layer on electrodes to tune work functions. This intersection of organic synthesis, surface science, and materials engineering will continue to uncover novel applications for this and related fluorinated compounds.

Table 4: Potential Cross-Disciplinary Applications
Application AreaRelevant Properties of this compoundPotential Function
Materials ScienceHigh lipophilicity, thermal and chemical stability from –SCF3 groups. wikipedia.orgMonomer for advanced fluoropolymers; additive for creating hydrophobic and oleophobic coatings.
Interfacial ChemistryHydrogen-bond-donating –OH group; enhanced acidity due to fluorination. brighton.ac.ukBuilding block for stable self-assembled monolayers (SAMs) on various substrates. brighton.ac.uk
Molecular ElectronicsTunable electronic properties from electron-withdrawing –SCF3 groups.Component in organic semiconductors; modifying layer for electrodes and transistors.
AgrochemicalsHigh lipophilicity and metabolic stability often associated with –SCF3 groups. researchgate.netScaffold for the design of new pesticides or herbicides with potentially enhanced efficacy.

Q & A

Q. What are effective synthetic routes for 2,4-Bis[(trifluoromethyl)sulfanyl]phenol?

  • Methodological Answer : Synthesis typically involves introducing trifluoromethylsulfanyl groups to a phenol precursor. A plausible route includes:

Nucleophilic aromatic substitution : React 2,4-dihalophenol with (trifluoromethyl)sulfanyl nucleophiles (e.g., generated from AgSCF₃ or CuSCF₃) under inert conditions .

Thiolation followed by fluorination : Introduce thiol groups via SNAr or radical pathways, followed by trifluoromethylation using reagents like Togni’s reagent .
Critical Note : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity .

Q. What are recommended methods for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • Chromatography : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Retention times can be compared to analogs (e.g., 2,4-dicumylphenol in ).
  • Spectroscopy :
  • NMR : Compare ¹⁹F NMR shifts (δ ≈ -40 to -60 ppm for CF₃ groups) and ¹H NMR aromatic splitting patterns to confirm substitution .
  • X-ray crystallography : Employ SHELXL () or OLEX2 () for single-crystal structure refinement.
  • Melting point : Cross-check with analogs (e.g., 63–65°C for 2,4-dicumylphenol, ).

Advanced Questions

Q. How can computational modeling predict the electronic effects of trifluoromethylsulfanyl substituents?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate Hammett σ constants for the -SCF₃ group, correlating with experimental reactivity .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, -SCF₃ is strongly electron-withdrawing, lowering HOMO energy .
  • Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF), critical for reaction design .

Q. How to resolve discrepancies in spectroscopic data during intermediate analysis?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature ¹H NMR (e.g., -40°C to 80°C) can reveal rotational barriers in hindered aryl-SCF₃ bonds .
  • Crystallographic Validation : If NMR signals are ambiguous (e.g., overlapping peaks), grow single crystals and solve the structure via SHELXL () or OLEX2 ().
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify spectral interpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.